molecular formula C10H14ClN3O3 B3088501 3-Nitro-2-(piperidin-3-yloxy)-pyridine hydrochloride CAS No. 1185308-05-7

3-Nitro-2-(piperidin-3-yloxy)-pyridine hydrochloride

Cat. No.: B3088501
CAS No.: 1185308-05-7
M. Wt: 259.69 g/mol
InChI Key: RTYJNYLSYDUOPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-2-(piperidin-3-yloxy)-pyridine hydrochloride is a synthetic organic compound that features a nitro group, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2-(piperidin-3-yloxy)-pyridine hydrochloride typically involves the following steps:

    Nitration: Introduction of the nitro group to the pyridine ring.

    Etherification: Formation of the piperidin-3-yloxy group through a nucleophilic substitution reaction.

    Hydrochloride Formation: Conversion to the hydrochloride salt for increased stability and solubility.

Industrial Production Methods

Industrial production methods would likely involve large-scale nitration and etherification reactions, followed by purification processes such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Substitution: The piperidin-3-yloxy group can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines.

Major Products

    Reduction: Formation of 3-Amino-2-(piperidin-3-yloxy)-pyridine.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving nitro and piperidine groups.

    Medicine: Potential use in drug discovery and development due to its unique structure.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Nitro-2-(piperidin-3-yloxy)-pyridine hydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-2-(piperidin-3-yloxy)-pyridine: The non-hydrochloride form.

    2-(Piperidin-3-yloxy)-pyridine: Lacks the nitro group.

    3-Nitro-2-(morpholin-4-yloxy)-pyridine: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

3-Nitro-2-(piperidin-3-yloxy)-pyridine hydrochloride is unique due to the presence of both the nitro group and the piperidine ring, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-nitro-2-piperidin-3-yloxypyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3.ClH/c14-13(15)9-4-2-6-12-10(9)16-8-3-1-5-11-7-8;/h2,4,6,8,11H,1,3,5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYJNYLSYDUOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=C(C=CC=N2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitro-2-(piperidin-3-yloxy)-pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Nitro-2-(piperidin-3-yloxy)-pyridine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-Nitro-2-(piperidin-3-yloxy)-pyridine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Nitro-2-(piperidin-3-yloxy)-pyridine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-Nitro-2-(piperidin-3-yloxy)-pyridine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-Nitro-2-(piperidin-3-yloxy)-pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.